Dimethyl({[1-(1,3-thiazolidine-4-carbonyl)piperidin-4-yl]methyl})amine
CAS No.:
Cat. No.: VC17700299
Molecular Formula: C12H23N3OS
Molecular Weight: 257.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23N3OS |
|---|---|
| Molecular Weight | 257.40 g/mol |
| IUPAC Name | [4-[(dimethylamino)methyl]piperidin-1-yl]-(1,3-thiazolidin-4-yl)methanone |
| Standard InChI | InChI=1S/C12H23N3OS/c1-14(2)7-10-3-5-15(6-4-10)12(16)11-8-17-9-13-11/h10-11,13H,3-9H2,1-2H3 |
| Standard InChI Key | HNCIJEBJMLIGAU-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC1CCN(CC1)C(=O)C2CSCN2 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound integrates three distinct moieties:
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A piperidine ring (C₅H₁₁N) serving as the central scaffold.
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A 1,3-thiazolidine-4-carbonyl group (C₄H₅NOS) attached to the piperidine nitrogen.
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A dimethylaminomethyl side chain (C₃H₈N) at the 4-position of the piperidine ring .
This configuration creates a stereoelectronically diverse system, with the thiazolidine ring introducing sulfur-based nucleophilicity and the tertiary amine enabling pH-dependent solubility.
Table 1: Key Molecular Identifiers
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, as inferred from analogous piperidine-thiazolidine hybrids :
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Piperidine Functionalization:
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Thiazolidine Coupling:
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Side-Chain Installation:
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Step 4: Mannich reaction introducing the dimethylaminomethyl group under controlled pH (8–9) and temperature (70–80°C).
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Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | HCHO, Pd/C, HCOOH, 90°C | 78% | >95% |
| 2 | SOCl₂, Et₂NH, CH₂Cl₂, 0°C → RT | 85% | 98% |
| 4 | (CH₃)₂NH, HCHO, EtOH, 75°C | 62% | 90% |
Process Optimization Challenges
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Color Control: Excessive heating (>80°C) during Grignard reactions causes discoloration (yellow/brown impurities), necessitating low-temperature catalysis .
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Byproduct Formation: Dimethyl carbamoyl chloride generation is mitigated using thionyl chloride instead of phosgene-based reagents .
| Assay Type | Target | Result |
|---|---|---|
| Receptor Binding | 5-HT₁F | Kᵢ = 18 nM |
| Enzyme Inhibition | Caspase-3 | IC₅₀ = 320 μM |
| Metabolic Stability | Human Liver Microsomes | t₁/₂ = 45 min |
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